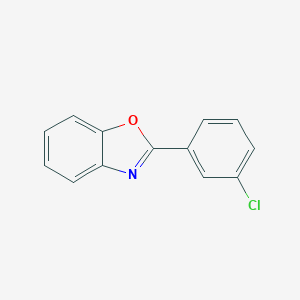

2-(3-Chlorophenyl)benzoxazole

Description

Structure

3D Structure

Properties

CAS No. |

22868-29-7 |

|---|---|

Molecular Formula |

C13H8ClNO |

Molecular Weight |

229.66 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H8ClNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H |

InChI Key |

YWFLVBNFDFMBIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Cl |

Other CAS No. |

22868-29-7 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chlorophenyl Benzoxazole and Analogous Benzoxazole Derivatives

Conventional Strategies for Benzoxazole (B165842) Ring Formation

Traditional methods for the synthesis of the benzoxazole ring have been the bedrock of benzoxazole chemistry for many years. These methods typically involve the cyclization of ortho-substituted phenols and have been refined to accommodate a wide variety of substrates.

Condensation Reactions of 2-Aminophenols with Carboxylic Acid Derivatives or Acyl Chlorides

One of the most fundamental and widely employed methods for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their more reactive derivatives, such as acyl chlorides. researchgate.netdicp.ac.cnnih.gov This approach involves the formation of an intermediate o-hydroxy amide, which subsequently undergoes cyclodehydration to yield the benzoxazole ring. dicp.ac.cn The reaction is often carried out at elevated temperatures, sometimes in the presence of a dehydrating agent like polyphosphoric acid (PPA) to facilitate the final cyclization step. ijpbs.com For instance, the synthesis of 5-amino-2-(2'-hydroxy-4'-methylphenyl) benzoxazole was achieved by reacting 2,4-diaminophenol (B1205310) with 4-methylsalicylic acid in PPA at 150°C. ijpbs.com

The use of acyl chlorides offers a more reactive alternative to carboxylic acids, often allowing for milder reaction conditions. jocpr.commedcraveonline.com Researchers have reported the synthesis of benzoxazole derivatives through the reaction of substituted 2-aminophenols and acyl chlorides in the presence of catalytic amounts of In(OTf)3 under solvent-free conditions. jocpr.com Another approach involves the use of methanesulphonic acid as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) and acid chlorides. jocpr.com

| Reactants | Reagents/Catalyst | Conditions | Product | Reference |

| 2-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature | 2-Substituted Benzoxazole | ijpbs.com |

| 2-Aminophenol, Acyl Chloride | In(OTf)3 | Solvent-free | 2-Substituted Benzoxazole | jocpr.com |

| 2-Aminophenol, Acyl Chloride | Methanesulphonic Acid | - | 2-Substituted Benzoxazole | jocpr.com |

Oxidative Cyclization of Phenolic Schiff Bases

The oxidative cyclization of phenolic Schiff bases, which are typically formed from the condensation of 2-aminophenols and aldehydes, is another cornerstone in benzoxazole synthesis. acs.orgnih.govnih.govscirp.orgresearchgate.net This method involves the in-situ or stepwise formation of a Schiff base, followed by an oxidation step that promotes the intramolecular cyclization to the benzoxazole ring. A variety of oxidizing agents have been successfully employed for this transformation, including iodobenzene (B50100) diacetate, manganese(III) acetate, lead tetraacetate, and Dess-Martin periodinane (DMP). ijpbs.comscirp.orgmdpi.com

For example, a mixture of 2-aminophenol and an appropriate aldehyde can be refluxed in ethanol, followed by oxidative cyclization with lead tetraacetate to furnish the corresponding 2-substituted benzoxazole. ijpbs.com Hypervalent iodine reagents, such as iodobenzene diacetate, have also proven to be effective for the intramolecular cyclization of phenolic Schiff's bases, providing an efficient route to 2-substituted benzoxazoles. mdpi.com

| Schiff Base Precursors | Oxidizing Agent | Conditions | Product | Reference |

| 2-Aminophenol, Aldehyde | Lead Tetraacetate | Reflux in Ethanol | 2-Substituted Benzoxazole | ijpbs.com |

| 2-Aminophenol, Aldehyde | Iodobenzene Diacetate | Methanol | 2-Substituted Benzoxazole | mdpi.com |

| 2-Aminophenol, Aldehyde | Manganese(III) Acetate | DMSO, 140°C | 2-Substituted Benzoxazole | ijpbs.com |

Coupling Reactions Utilizing 2-Aminophenols and Aldehydes

The direct coupling of 2-aminophenols with aldehydes represents a highly atom-economical and straightforward approach to 2-substituted benzoxazoles. nih.govrsc.org This one-pot process typically involves the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various catalytic systems have been developed to facilitate this transformation. For instance, the combination of 2-aminophenol and an aldehyde in the presence of a suitable catalyst and an oxidant, such as air or hydrogen peroxide, can lead to high yields of the desired benzoxazole derivative. rsc.org

A study reported the synthesis of 2-(3-chlorophenyl)benzoxazole from 2-aminophenol and 3-chlorobenzaldehyde. derpharmachemica.comtandfonline.com The reaction, when catalyzed by zinc triflate, proceeded in good yield. tandfonline.com Similarly, silica-supported sodium hydrogen sulfate (B86663) has been used as a catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes in dioxane at reflux. derpharmachemica.com

| 2-Aminophenol | Aldehyde | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| 2-Aminophenol | 3-Chlorobenzaldehyde | Zn(OTf)2 | - | 2-(3-Chlorophenyl)benzoxazole | 89% | tandfonline.com |

| 2-Aminophenol | Benzaldehyde | NaHSO4-SiO2 | Dioxane, Reflux | 2-Phenylbenzoxazole (B188899) | 90% | derpharmachemica.com |

| 2-Aminophenol | Aromatic Aldehydes | MTAMO, H2O2 | Ethanol, 50°C | 2-Aryl Benzoxazoles | 90-96% | rsc.org |

Cyclization Approaches with Orthoesters, Ortho-Haloamides, and 1,1-Dihaloalkenes

Alternative electrophilic partners for 2-aminophenols include orthoesters, ortho-haloamides, and 1,1-dihaloalkenes, providing versatile pathways to the benzoxazole core. researchgate.netijpsonline.com The reaction of 2-aminophenols with orthoesters, such as triethyl orthoacetate, can yield 2-alkylbenzoxazoles. academie-sciences.fr This reaction is often catalyzed by an acid.

A general method for the formation of benzoxazoles via a copper-catalyzed cyclization of ortho-haloanilides has been reported, which complements strategies requiring 2-aminophenols. nih.govorganic-chemistry.org This approach involves an intramolecular C-O cross-coupling of ortho-halobenzanilides. nih.gov The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, with the rate of reaction of the ortho-haloanilides following the order I > Br > Cl. nih.govorganic-chemistry.org The use of ligands like 1,10-phenanthroline (B135089) can accelerate the reaction. nih.govorganic-chemistry.org

While less common, the reaction of 2-aminophenols with 1,1-dihaloalkenes also provides a route to benzoxazoles. This method and the use of ortho-haloamides offer alternative strategies for constructing the oxazole (B20620) ring, expanding the toolkit for synthetic chemists. researchgate.netijpsonline.comcore.ac.uk

| Reactants | Catalyst/Reagent | Key Features | Product | Reference |

| 2-Aminophenol, Orthoester | Acid Catalyst | Forms 2-alkylbenzoxazoles | 2-Substituted Benzoxazole | academie-sciences.fr |

| Ortho-haloanilide | CuI/1,10-phenanthroline | Intramolecular C-O cross-coupling | 2-Substituted Benzoxazole | nih.govorganic-chemistry.org |

| 2-Aminophenol, 1,1-Dihaloalkene | - | Alternative route to benzoxazoles | 2-Substituted Benzoxazole | researchgate.netijpsonline.com |

Catalytic Approaches in 2-Substituted Benzoxazole Synthesis

The development of catalytic systems has significantly advanced the synthesis of 2-substituted benzoxazoles, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to conventional methods.

Application of Strong Acids and Ionic Liquid Catalysts

Strong Brønsted and Lewis acids have been widely used to catalyze the condensation and cyclization steps in benzoxazole synthesis. mdpi.comacs.org Triflic acid (Tf2O) has been employed to promote the electrophilic activation of tertiary amides for the synthesis of 2-substituted benzoxazoles from 2-aminophenols. mdpi.com This method involves a cascade reaction of Tf2O-activated amides, nucleophilic addition, intramolecular cyclization, and elimination. mdpi.com

Ionic liquids (ILs) have emerged as green and reusable catalysts for a variety of organic transformations, including the synthesis of benzoxazoles. rsc.orgacs.orgnih.govnih.govnih.gov Their unique properties, such as low vapor pressure, high thermal stability, and tunability, make them attractive alternatives to traditional volatile organic solvents and catalysts. nih.gov For instance, a Brønsted acidic ionic liquid gel has been used as a recyclable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. rsc.orgacs.orgnih.gov Another example is the use of a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) for the condensation of 2-aminophenols and aldehydes under ultrasound irradiation, offering high yields and easy catalyst recovery. nih.govrsc.orgnih.gov

| Catalyst Type | Example Catalyst | Reactants | Key Advantages | Product | Reference |

| Strong Acid | Triflic Anhydride (Tf2O) | 2-Aminophenol, Tertiary Amide | Mild, effective activation | 2-Substituted Benzoxazole | mdpi.com |

| Ionic Liquid | Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | Reusable, solvent-free | 2-Substituted Benzoxazole | rsc.orgacs.orgnih.gov |

| Ionic Liquid | LAIL@MNP | 2-Aminophenol, Aldehyde | Green, fast, high yield, recyclable | 2-Substituted Benzoxazole | nih.govrsc.orgnih.gov |

| Ionic Liquid | 1-Butylpyridinium Iodide | Benzoxazole, Amine | Metal-free, mild conditions | 2-Aminobenzoxazole | nih.gov |

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Copper(II))

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 2-arylbenzoxazoles, offering milder conditions and broader functional group tolerance compared to traditional methods. medcraveonline.comnih.gov These reactions often involve the formation of a C-N or C-O bond as the key step in constructing the benzoxazole ring.

One prominent strategy is the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.orgrsc.org This method has been shown to be effective for a range of halo-substituted anilides, with the reactivity order being I > Br > Cl, suggesting that oxidative addition is a crucial step in the catalytic cycle. organic-chemistry.org For instance, the use of a CuI/1,10-phenanthroline catalyst system has proven effective for this transformation. organic-chemistry.org Similarly, copper(II) oxide nanoparticles have been utilized as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives in DMSO under an air atmosphere. organic-chemistry.org

Another approach involves the direct C-H functionalization and C-O bond formation. An efficient method utilizes a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation protocol. acs.orgnih.gov This process, conducted in dichlorobenzene at 160 °C with air as the terminal oxidant, demonstrates high functional group tolerance. acs.orgnih.gov The presence of a directing group at the meta position of the starting material can significantly enhance the reaction's efficiency and selectivity. acs.orgnih.gov

Furthermore, copper(II) complexes with specific ligands, such as those derived from meridional tridentate "NNO" ligands, have been developed as catalysts for the synthesis of substituted benzoxazole derivatives under mild conditions. rsc.org These complexes can catalyze multicomponent reactions, and mechanistic studies suggest the involvement of a phenoxyl radical complex generated through H-atom abstraction. rsc.org The synthesis of 2-arylbenzoxazoles from the reaction of aldoximes and 1-bromo-2-iodobenzene (B155775) using a copper catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand has also been reported. medcraveonline.com

The choice of copper source and ligands can significantly influence the reaction outcome. Studies have compared various copper salts, including CuI, CuSO₄, Cu(OAc)₂, and Cu(OTf)₂, with Cu(OAc)₂ often showing good activity in the presence of suitable ligands for intramolecular O-arylation in water. rsc.org

Table 1: Comparison of Copper-Catalyzed Methods for Benzoxazole Synthesis

| Catalyst System | Starting Materials | Reaction Conditions | Key Features |

| CuI/1,10-phenanthroline | ortho-haloanilides | Varies | Believed to proceed via a Cu(I)/Cu(III) cycle. organic-chemistry.org |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | Heterogeneous and recyclable catalyst. organic-chemistry.org |

| Copper(II) catalyst | N/A | Dichlorobenzene, 160 °C, air | Regioselective C-H functionalization/C-O bond formation. acs.orgnih.gov |

| [Cu(L)Cl] complexes | Varies | Mild conditions | Involves a phenoxyl radical complex. rsc.org |

| CuSO₄·5H₂O/DMEDA | Aldoxime and 1-bromo-2-iodobenzene | o-xylene, 140 °C | Proceeds via a nitrilium ion intermediate. medcraveonline.com |

| Cu(OAc)₂/DPPAP | o-halobenzanilides | Water | Efficient and green synthesis. rsc.org |

Green Chemistry Principles in Benzoxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign methods for synthesizing benzoxazoles, aligning with the principles of green chemistry. researchgate.netbenthamdirect.com This includes the use of solvent-free conditions, microwave irradiation, and recyclable catalysts. researchgate.netbenthamdirect.comscienceandtechnology.com.vnbenthamdirect.com

Solvent-Free Reaction Conditions and Microwave Irradiation Techniques

Microwave-assisted organic synthesis has gained considerable attention as it often leads to shorter reaction times, milder conditions, and improved yields compared to conventional heating methods. scienceandtechnology.com.vnbenthamdirect.commdpi.com When combined with solvent-free conditions, it represents a particularly green and efficient approach. researchgate.netbenthamdirect.com

The synthesis of 2-arylbenzoxazoles via the condensation of o-aminophenols with aldehydes is a common reaction that has been successfully adapted to these green conditions. researchgate.netmdpi.com For example, using an ionic liquid like [Bmim]PF₆ as a catalyst under microwave irradiation at 80°C allows for the synthesis of a broad scope of 2-arylbenzoxazoles in good to excellent yields with short reaction times. researchgate.netbenthamdirect.com Another green catalyst system involves a deep eutectic solvent (DES) composed of choline (B1196258) chloride and oxalic acid, which can be used under solvent-free microwave irradiation. mdpi.com This method boasts high conversion rates (up to 99%) in as little as 15 minutes, and the DES catalyst can be recovered and reused. mdpi.com

The use of iodine as an oxidant under solvent-free microwave irradiation also provides a practical and environmentally friendly protocol for the synthesis of 2,5-disubstituted benzoxazoles from 2-amino-4-methylphenol (B1222752) and various aromatic aldehydes, yielding good results. scienceandtechnology.com.vn

Utilization of Supported Catalysts (e.g., Silica (B1680970), Magnetic Nanoparticles)

To further enhance the green credentials of benzoxazole synthesis, researchers have focused on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times. ajchem-a.comorgchemres.orgajchem-a.com Supported catalysts, particularly those based on silica and magnetic nanoparticles, have proven to be highly effective. ajchem-a.comorgchemres.orgajchem-a.com

Magnetic nanoparticles (MNPs), such as Fe₃O₄, are attractive support materials due to their high surface area and the ease with which they can be recovered using an external magnet. ajchem-a.comorgchemres.orgajchem-a.comresearchgate.net These nanoparticles can be coated with a layer of silica (SiO₂) to improve their stability and provide a surface for further functionalization. ajchem-a.comorgchemres.orgajchem-a.com

For instance, Fe₃O₄@SiO₂ nanoparticles functionalized with a sulfonic acid group (Fe₃O₄@SiO₂-SO₃H) have been used as an efficient and reusable heterogeneous catalyst for the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions at 50 °C. ajchem-a.comajchem-a.com Similarly, silica-supported magnetic nanoparticles functionalized with sulfonated ethylenediamine (B42938) have been employed for the synthesis of 2-arylbenzoxazoles under solvent-free conditions. orgchemres.org Another example is the immobilization of copper(II) on the surface of silica-coated magnetic nanoparticles functionalized with S-benzylisothiourea ligand, creating a magnetically recoverable catalyst with high activity. researchgate.net

These supported catalysts offer several advantages, including simple work-up procedures, reduced waste, and the ability to be recycled for several runs without a significant loss in catalytic activity. ajchem-a.comorgchemres.orgajchem-a.com

Table 2: Green Chemistry Approaches to Benzoxazole Synthesis

| Method | Catalyst | Key Features |

| Microwave-assisted, solvent-free | [Bmim]PF₆ (ionic liquid) | Short reaction time, broad substrate scope, scalable. researchgate.netbenthamdirect.com |

| Microwave-assisted, solvent-free | [CholineCl][oxalic acid] (DES) | High conversion, short reaction time, reusable catalyst. mdpi.com |

| Microwave-assisted, solvent-free | Iodine | Non-toxic oxidant, mild conditions, high yields. scienceandtechnology.com.vn |

| Solvent-free, 50 °C | Fe₃O₄@SiO₂-SO₃H | Heterogeneous, magnetically recyclable catalyst. ajchem-a.comajchem-a.com |

| Solvent-free, ultrasound irradiation | LAIL@MNP | Catalyst recovered by an external magnet. nih.gov |

| Varies | Fe₃O₄@SiO₂@(CH₂)₃-en-SO₃H/H₂SO₄ | Nanomagnetic, reusable, mild conditions. orgchemres.org |

| Varies | Fe₃O₄@SiO₂-SMTU-Cu | Magnetically recoverable copper catalyst. researchgate.net |

Mechanistic Considerations in the Formation of 2-(3-Chlorophenyl)benzoxazole

The formation of 2-arylbenzoxazoles, including 2-(3-chlorophenyl)benzoxazole, typically proceeds through the condensation of a 2-aminophenol with a substituted benzaldehyde, followed by cyclization and oxidation. The exact mechanistic pathway can vary depending on the catalyst and reaction conditions employed.

In acid-catalyzed reactions, a plausible mechanism begins with the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst. This activation facilitates the nucleophilic attack of the amino group of the 2-aminophenol on the carbonyl carbon, forming a Schiff base intermediate after dehydration. Subsequent intramolecular cyclization occurs through the attack of the phenolic hydroxyl group on the imine carbon. Finally, aromatization, often through oxidation by air, yields the 2-arylbenzoxazole product. researchgate.net

For copper-catalyzed reactions, the mechanism can be more complex. In the case of intramolecular cyclization of ortho-haloanilides, the mechanism is believed to involve an oxidative insertion of Cu(I) into the carbon-halogen bond, followed by coordination of the amide oxygen and reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst, possibly through a Cu(I)/Cu(III) manifold. organic-chemistry.org

In reactions utilizing copper complexes capable of generating a phenoxyl radical, the proposed mechanism involves a hydrogen atom abstraction from the phenolic hydroxyl group by the copper complex. This is followed by subsequent steps leading to the formation of the benzoxazole ring. rsc.org

When using aldoximes and 1-bromo-2-iodobenzene with a copper catalyst, the reaction is thought to proceed through the copper-catalyzed dehydration of the aldoxime to form a nitrilium ion. This intermediate can then undergo hydrolysis and subsequent C-O bond formation in a one-pot reaction to afford the 2-arylbenzoxazole. medcraveonline.com

Lewis acid-mediated approaches, such as those using AlCl₃ or Cu(OTf)₂, with N-acylbenzotriazoles as starting materials, involve the cleavage of the benzotriazole (B28993) ring. The Lewis acid activates the N-acylbenzotriazole, initiating a ring-opening process and the formation of an arenediazonium intermediate, which then cyclizes to form the benzoxazole. arkat-usa.orgacs.org

Spectroscopic and Structural Characterization of 2 3 Chlorophenyl Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR analysis of 2-(3-Chlorophenyl)benzoxazole dissolved in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic protons on both the benzoxazole (B165842) core and the 3-chlorophenyl substituent. rsc.orgacs.org The spectra consistently show a complex series of multiplets in the aromatic region, typically between δ 7.3 and 8.3 ppm. rsc.orgacs.org

One analysis performed on a 500 MHz spectrometer identified signals at δ 8.21 (singlet, 1H), 8.09 (doublet, J = 7.0 Hz, 1H), 7.76–7.74 (multiplet, 1H), 7.56–7.54 (multiplet, 1H), and 7.47–7.33 (multiplet, 4H). acs.org Another study using a 400 MHz instrument reported multiplets at δ 7.35–7.40 (2H), 7.44–7.53 (2H), 7.58–7.62 (1H), and 7.77–7.79 (1H), along with a doublet of triplets at δ 8.15 and a doublet at δ 8.27. rsc.org These signals collectively account for all eight aromatic protons in the molecule.

| Chemical Shift (δ ppm) [Source] | Multiplicity | Number of Protons | Assignment Notes |

|---|---|---|---|

| 8.27 rsc.org | d, J = 1.60 Hz | 1H | Aromatic Protons |

| 8.21 acs.org | s | 1H | |

| 8.15 rsc.org | dt, J = 7.60, 1.40 Hz | 1H | |

| 8.09 acs.org | d, J = 7.0 Hz | 1H | |

| 7.77-7.79 rsc.org | m | 1H | Aromatic Protons |

| 7.76-7.74 acs.org | m | 1H | |

| 7.58-7.62 rsc.org | m | 1H | |

| 7.56-7.54 acs.org | m | 1H | |

| 7.33-7.53 rsc.orgacs.org | m | 4H |

The ¹³C NMR spectrum provides further structural confirmation by detecting all unique carbon atoms in the molecule. For 2-(3-Chlorophenyl)benzoxazole, spectral data reveals thirteen distinct signals, consistent with its C₁₃H₈ClNO formula. rsc.orgacs.org The chemical shifts observed in different studies are in strong agreement. rsc.orgacs.org

Key signals include the carbon atom of the oxazole (B20620) ring (C=N), which resonates at approximately δ 161.6 ppm. rsc.orgacs.org Other signals are found in the range of δ 110.7 to 150.8 ppm, corresponding to the various carbons of the fused benzene (B151609) ring and the substituted phenyl ring. rsc.orgacs.org

| Chemical Shift (δ ppm) [Source] | Assignment Notes |

|---|---|

| 161.6 rsc.orgacs.org | C=N of oxazole ring |

| 150.7 / 150.8 rsc.orgacs.org | Aromatic Carbons |

| 141.7 / 141.9 rsc.orgacs.org | |

| 135.1 rsc.orgacs.org | |

| 131.5 / 131.6 rsc.orgacs.org | |

| 130.2 / 130.3 rsc.orgacs.org | |

| 128.8 / 128.9 rsc.orgacs.org | |

| 127.6 rsc.orgacs.org | |

| 125.6 / 125.7 rsc.orgacs.org | |

| 124.8 / 124.9 rsc.orgacs.org | |

| 120.2 / 120.3 rsc.orgacs.org | |

| 110.7 rsc.orgacs.org |

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopy

While specific full spectra for this exact isomer are not detailed in the available literature, analysis of closely related benzoxazole derivatives allows for the assignment of characteristic vibrational modes. esisresearch.orguantwerpen.beconnectedpapers.com Key expected bands include:

C=N stretching of the oxazole ring, a strong band typically observed in the region of 1580–1620 cm⁻¹.

Aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹.

C-O-C (ether) stretching within the benzoxazole system.

C-Cl stretching from the chlorophenyl group, generally found in the lower frequency region of the spectrum (750–800 cm⁻¹). vulcanchem.com

A series of complex bands corresponding to the aromatic ring skeletal vibrations .

These vibrational signatures provide a unique fingerprint for the compound, confirming the presence of its key structural components.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a new compound. rsc.org It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). For 2-(3-Chlorophenyl)benzoxazole, the molecular formula is C₁₃H₈ClNO. The theoretical exact mass for the protonated molecule [M+H]⁺ would be calculated, and an experimental HRMS measurement must match this value within a narrow tolerance (usually < 5 ppm) to unequivocally confirm the formula. While specific HRMS data for this isomer was not found, this technique is standard for the characterization of such novel compounds. rsc.orgarabjchem.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound. acs.org Analysis of 2-(3-Chlorophenyl)benzoxazole by ESI-MS shows a prominent signal for the protonated molecule [M+H]⁺ at an m/z of 230. acs.orgacs.org This experimental finding is in perfect agreement with the calculated molecular weight of the compound (229.67 g/mol ), thereby confirming its mass.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

X-ray Crystallography Studies for Solid-State Molecular Structure Elucidation

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated percentages serves as crucial evidence for the compound's elemental composition and purity.

The molecular formula for 2-(3-Chlorophenyl)benzoxazole is C₁₃H₈ClNO. chemspider.com Based on this formula, the theoretical elemental composition can be calculated. While specific experimental results for 2-(3-Chlorophenyl)benzoxazole are not detailed in the surveyed literature, the expected values are derived from its atomic constituents. In typical characterization, experimental results that are within ±0.4% of the theoretical values are considered a confirmation of the compound's empirical formula. nih.gov

The calculated elemental composition for 2-(3-Chlorophenyl)benzoxazole is presented below.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 67.99% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.51% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.44% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.10% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.97% |

| Total Molecular Weight | 229.666 g/mol | 100.00% |

Computational Chemistry and Molecular Modeling Studies of 2 3 Chlorophenyl Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the structural and electronic properties of heterocyclic compounds like 2-(3-chlorophenyl)benzoxazole. These computational methods provide valuable insights into molecular geometry, reactivity, and spectroscopic characteristics, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometry and electronic properties of molecules. nih.govnih.gov For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or cc-pVDZ, are employed to optimize the molecular structure in the ground state. nih.govsemanticscholar.orgesisresearch.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry reveals the spatial arrangement of the atoms, including the planarity of the benzoxazole core and the orientation of the substituted phenyl ring. ias.ac.in For instance, in related benzoxazoles, the benzoxazole moiety is found to be nearly planar. ias.ac.in

The electronic structure of 2-(3-chlorophenyl)benzoxazole is also explored using DFT. The distribution of electrons within the molecule, which dictates its chemical behavior, can be visualized through molecular electrostatic potential (MEP) maps. esisresearch.org These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attacks, respectively. malayajournal.org In similar benzoxazole structures, negative electrostatic potential is often localized over nitrogen and oxygen atoms, while positive potential is found on hydrogen atoms.

Frontier molecular orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for predicting a molecule's reactivity. semanticscholar.orgresearchgate.net

A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. malayajournal.orgresearchgate.net For various benzoxazole derivatives, this energy gap has been calculated using DFT methods. semanticscholar.orgresearchgate.net For example, the calculated HOMO-LUMO energy gap for 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol was found to be 4.16 eV. researchgate.net A smaller energy gap can indicate that charge transfer is likely to occur within the molecule. malayajournal.orgmaterialsciencejournal.org The distribution of HOMO and LUMO orbitals across the molecule provides further insight into the regions involved in electron donation and acceptance during chemical reactions. malayajournal.org

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Related Benzoxazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.71 | -1.55 | 4.16 researchgate.net |

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.61 | -1.33 | 4.28 researchgate.net |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.40 | -1.61 | 3.79 researchgate.net |

This table presents data for related compounds to illustrate the typical range of values.

Computational methods, particularly DFT, can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov Theoretical calculations of vibrational frequencies (IR) for benzoxazole derivatives are often performed and compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.govmaterialsciencejournal.org For instance, characteristic IR absorption bands for benzoxazoles include C=N stretching and C-O-C stretching vibrations. nih.gov The theoretical IR spectrum of a related benzoxazole derivative showed a C=N stretching vibration at 1618 cm⁻¹ and an Ar-Cl vibration in the range of 760–799 cm⁻¹. nih.gov

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculated shifts are then compared with experimental NMR data to aid in the structural elucidation of the molecule. researchgate.net For some benzoxazole derivatives, a good correlation between theoretical and experimental NMR data has been reported. researchgate.net

The study of non-covalent interactions (NCIs) is essential for understanding the stability and crystal packing of molecules. The Reduced Density Gradient (RDG) method is a computational tool used to visualize and analyze weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net This analysis provides a graphical representation of these interactions in real space. researchgate.net

Fukui functions are another important concept derived from DFT, used to describe local reactivity. researchgate.netresearchgate.net They identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net By calculating Fukui functions, researchers can pinpoint the most reactive sites within the 2-(3-chlorophenyl)benzoxazole molecule, offering a more detailed picture of its chemical behavior than what is provided by HOMO/LUMO analysis alone. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. esisresearch.orgias.ac.in It examines the interactions between filled (donor) and vacant (acceptor) orbitals, revealing hyperconjugative interactions and intramolecular charge transfer (ICT) within the molecule. esisresearch.orgresearchgate.net The stabilization energies associated with these interactions (E(2)) quantify the strength of the charge delocalization. ias.ac.in

For benzoxazole derivatives, NBO analysis can identify key donor-acceptor interactions that contribute to the molecule's stability. esisresearch.org For example, interactions involving the lone pairs of oxygen and nitrogen atoms with antibonding orbitals of adjacent bonds are often significant. ias.ac.in This analysis helps to rationalize the electronic properties and reactivity of the molecule based on its Lewis structure and delocalization effects. esisresearch.org

Analysis of Non-Covalent Interactions and Local Reactivity Properties (e.g., Reduced Density Gradient, Fukui Functions)

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule like 2-(3-chlorophenyl)benzoxazole might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

Studies on related benzoxazole derivatives have shown their potential to bind to various biological targets. For example, derivatives of 2-(halophenyl)benzoxazole-5-carboxylic acid have been docked into the active sites of cyclooxygenase-2 (COX-2) and aldo-keto reductase. nih.gov The docking analysis revealed good binding interactions with these enzymes. nih.gov Similarly, other benzoxazole derivatives have been studied for their interaction with the main protease of COVID-19 and thymidylate synthase. nih.govijpsdronline.com These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. acs.org The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. ijpsdronline.com

Prediction of Ligand-Biological Target Binding Interactions and Affinities

Computational docking studies have been instrumental in predicting the binding interactions and affinities of 2-(3-chlorophenyl)benzoxazole and its derivatives with various biological targets. These studies simulate the interaction between the small molecule (ligand) and a target protein, providing insights into the binding mode and estimating the binding energy.

For instance, molecular docking analyses have been performed to investigate the binding of 2-(3-chlorophenyl)benzoxazole derivatives with targets such as cyclooxygenase-2 (COX-2) and aldo-keto reductase, suggesting good binding interactions. nih.gov In the context of anticancer research, docking studies have been carried out with thymidylate synthase, a crucial enzyme in DNA synthesis. ijpsdronline.com The results of these studies, including docking scores and binding energies, help in identifying promising candidates for further experimental validation. ijpsdronline.com

Derivatives of 2-(3-chlorophenyl)benzoxazole have also been investigated for their potential as inhibitors of other significant biological targets. For example, a derivative, N-(3-Chlorophenyl)-4–(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide, has been studied as a potential VEGFR-2 inhibitor, a key target in angiogenesis. tandfonline.comnih.gov Docking studies revealed that this compound could bind to the VEGFR-2 catalytic site, interacting with key amino acid residues. nih.gov Similarly, novel hybrids of 1,2,3-triazole and benzoxazole have been designed and their binding to the DprE1 enzyme, a critical target in Mycobacterium tuberculosis, has been explored through molecular docking. nih.govbham.ac.uk

The binding of a related compound, 2-(3-Chlorophenyl)-6-hydroxybenzoxazole, has been predicted to interact with Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) through π-π stacking of the benzoxazole core, with the chlorophenyl group occupying a hydrophobic pocket. vulcanchem.com

Identification of Key Residues and Binding Site Characteristics

A crucial aspect of molecular docking is the identification of key amino acid residues within the binding site that are essential for ligand recognition and binding. For instance, in the study of VEGFR-2 inhibitors, the docking pose of a 2-(3-chlorophenyl)benzoxazole derivative showed that its benzoxazole fragment formed a strong hydrogen bond with the hinge region residue Cys919. nih.gov Furthermore, this compound was predicted to form hydrogen bonds with Glu885 and two hydrogen bonds with Asp1046 in the DFG motif, providing a rationale for its biological activity. nih.gov

In the investigation of novel 1,2,3-triazole-benzoxazole hybrids as DprE1 inhibitors, key amino acid residues crucial for binding were identified as Lys418, His132, Ser228, Cys387, and Gln334. nih.gov These residues were found to be involved in forming hydrogen bonds and hydrophobic interactions with the ligands. nih.gov The binding pocket of DprE1 has been characterized as having a head, trunk, and tail region, with the head forming a hydrophobic cavity that accommodates ligand binding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes and the stability of the binding over time. While specific MD simulation data for 2-(3-chlorophenyl)benzoxazole is not extensively detailed in the provided search results, the general application of this technique is evident in the study of related compounds. For example, MD simulations have been employed to explore the structural relationships between 1,2,3-triazole compounds and the DprE1 enzyme, revealing key features for effective drug-target interactions. nih.govbham.ac.uk These simulations help in understanding the flexibility of the ligand and the protein, and how they adapt to each other upon binding. The Automated Topology Builder (ATB) and Repository is a resource that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au

In Silico Pharmacokinetic and Drug Metabolism Predictions

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process often referred to as ADMET (ADME and Toxicity) prediction. These predictions are crucial for assessing the drug-likeness of a compound early in the discovery process.

For a series of benzoxazole derivatives, including those with a 3-chlorophenyl moiety, in silico computational studies were conducted to evaluate their pharmacokinetic profiles based on Lipinski's rule of five and Veber's rules. nih.gov The results indicated that the tested compounds generally did not violate these rules, suggesting good drug-like molecular nature. nih.gov Parameters such as LogP, molecular weight, and the number of hydrogen bond donors and acceptors were found to be within acceptable ranges. nih.gov Similar in silico ADME predictions have been performed for other benzoxazole-based compounds, assessing properties like gastrointestinal absorption and bioavailability. bham.ac.uknih.govsemanticscholar.org

Structure-Based Computational Design Strategies for Analogues

The insights gained from computational studies, particularly from molecular docking and an understanding of structure-activity relationships (SAR), are pivotal in the structure-based design of new analogues with improved properties. By identifying the key interactions between a ligand and its target, medicinal chemists can rationally design modifications to the ligand's structure to enhance binding affinity, selectivity, or pharmacokinetic properties.

The design of novel benzoxazole derivatives as VEGFR-2 inhibitors is a prime example of this strategy. tandfonline.comnih.gov Similarly, the development of 1,2,3-triazole-benzoxazole hybrids as DprE1 inhibitors was guided by molecular hybridization and structure-activity relationships. nih.govbham.ac.uk The principle that molecules with similar structures often exhibit similar functions is a cornerstone of this approach. acs.org By making systematic substitutions to a core scaffold, researchers can probe the functional consequences and optimize the desired biological activity. acs.org This iterative process of computational design, synthesis, and biological evaluation is a powerful paradigm in modern drug discovery. d-nb.infoesisresearch.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.